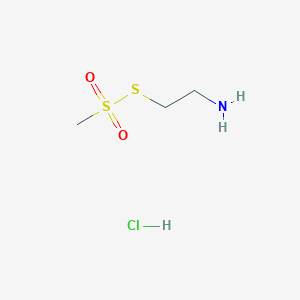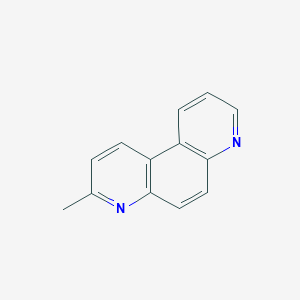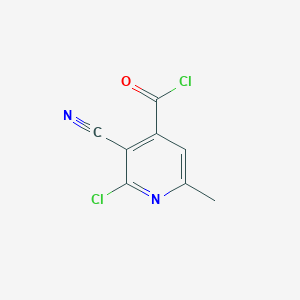
2-Chloro-3-cyano-6-methylisonicotinoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-cyano-6-methylisonicotinoylchloride is a chemical compound with the molecular formula C8H4Cl2N2O It is a derivative of isonicotinic acid and contains functional groups such as chloro, cyano, and methyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinoylchloride typically involves the chlorination of 3-cyano-6-methylisonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: 2-Amino-3-cyano-6-methylisonicotinoylchloride.
Reduction: 2-Chloro-3-amino-6-methylisonicotinoylchloride.
Oxidation: 2-Chloro-3-cyano-6-methylisonicotinic acid.
科学的研究の応用
2-Chloro-3-cyano-6-methylisonicotinoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinoylchloride involves its interaction with specific molecular targets. The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chloro groups, which make the molecule more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
2-Chloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-Chloro-3-cyano-6-methylisonicotinoylchloride: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications
特性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC名 |
2-chloro-3-cyano-6-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-2-5(8(10)13)6(3-11)7(9)12-4/h2H,1H3 |
InChIキー |
UCBFDVYSGUXKLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


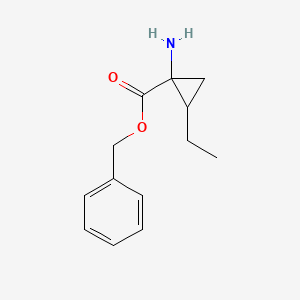
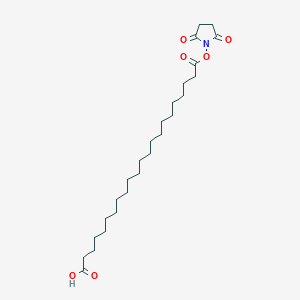
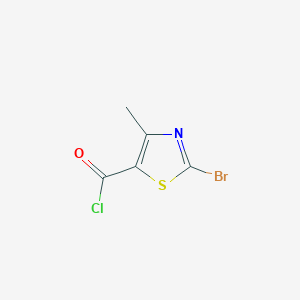
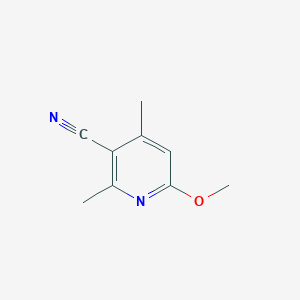

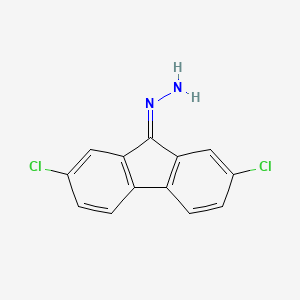
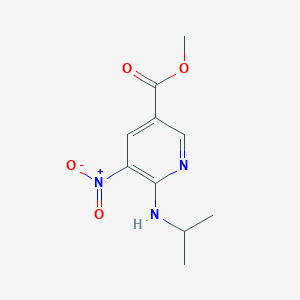
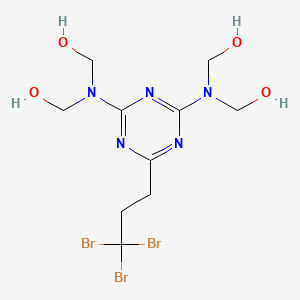
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
